1-Isocyanato-3-methoxypropane
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Overview
Description
1-Isocyanato-3-methoxypropane is an organic compound with the chemical formula C(_5)H(_9)NO(_2). It is a colorless liquid with a pungent odor. This compound is primarily used in the preparation of polyurethane resins and other related polymers .
Preparation Methods
1-Isocyanato-3-methoxypropane can be synthesized through various methods. One common approach involves the reaction of 3-methoxypropylamine with phosgene. This reaction typically occurs under controlled conditions to ensure safety and efficiency. The reaction can be represented as follows:
3-Methoxypropylamine+Phosgene→this compound+Hydrogen chloride
In industrial settings, the production of isocyanates often involves the phosgene process. due to the toxicity of phosgene, alternative non-phosgene methods are being explored. These methods include the use of carbon monoxide, dimethyl carbonate, and urea as reagents .
Chemical Reactions Analysis
1-Isocyanato-3-methoxypropane undergoes various chemical reactions, including:
Addition Reactions: It can react with alcohols to form urethanes.
Substitution Reactions: It can undergo nucleophilic substitution reactions with amines to form ureas.
Polymerization: It can polymerize to form polyurethanes.
Common reagents used in these reactions include alcohols, amines, and catalysts such as dibutyltin dilaurate. The major products formed from these reactions are urethanes, ureas, and polyurethanes .
Scientific Research Applications
1-Isocyanato-3-methoxypropane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various polymers and resins.
Biology: It is used in the modification of biomolecules for research purposes.
Medicine: It is explored for its potential use in drug delivery systems.
Industry: It is widely used in the production of polyurethane foams, coatings, and adhesives
Mechanism of Action
The mechanism of action of 1-Isocyanato-3-methoxypropane involves its reactivity with nucleophiles. The isocyanate group (-NCO) is highly reactive and can form covalent bonds with nucleophilic groups such as hydroxyl (-OH) and amine (-NH(_2)) groups. This reactivity is the basis for its use in the formation of polyurethanes and other polymers .
Comparison with Similar Compounds
1-Isocyanato-3-methoxypropane can be compared with other isocyanates such as:
Toluene diisocyanate (TDI): Used in the production of flexible polyurethane foams.
Hexamethylene diisocyanate (HDI): Used in the production of non-yellowing polyurethane coatings.
Methylenediphenyl diisocyanate (MDI): Used in the production of rigid polyurethane foams.
This compound is unique due to its methoxy group, which imparts different reactivity and properties compared to other isocyanates .
Properties
IUPAC Name |
1-isocyanato-3-methoxypropane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-8-4-2-3-6-5-7/h2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOIAHPAAZJVOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN=C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20596697 |
Source
|
Record name | 1-Isocyanato-3-methoxypropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20596697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7019-13-8 |
Source
|
Record name | 1-Isocyanato-3-methoxypropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20596697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-isocyanato-3-methoxypropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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